molecular formula C52H40N2 B3143405 BDAVBi CAS No. 523977-57-3

BDAVBi

Cat. No. B3143405
CAS RN: 523977-57-3
M. Wt: 692.9 g/mol
InChI Key: YPJRZWDWVBNDIW-MBALSZOMSA-N
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Description

BDAVBi, also known as 4,4’-Bis[4-(diphenylamino)styryl]biphenyl, is a chemical compound with the molecular formula C52H40N2 . It has an average mass of 692.887 Da and a mono-isotopic mass of 692.319153 Da .


Synthesis Analysis

The synthesis of BDAVBi involves the use of liquid-phase nonconfinement growth to controllably synthesize edge-curved molecular microcrystals on a large scale . By varying the molecular substituents on linear organic conjugated molecules, it is found that the steric hindrance effect could minimize the intrinsic anisotropy of molecular stacking, allowing for the exposure of high-index crystal planes .


Molecular Structure Analysis

BDAVBi is a typical intramolecular charge-transfer compound, as indicated by the obvious change of electric cloud distribution between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of BDAVBi molecules . The molecular packing structure of BDAVBi microcrystals exhibits a red shift and narrow bands of greater intensity, which implies that BDAVBi molecules are in the formation of the J-aggregate in microcrystals (i.e., herringbone packing) .


Physical And Chemical Properties Analysis

BDAVBi has a density of 1.2±0.1 g/cm3, a boiling point of 839.6±65.0 °C at 760 mmHg, and a flash point of 362.3±22.1 °C . It has a molar refractivity of 233.3±0.3 cm3, a polar surface area of 6 Å2, and a molar volume of 583.5±3.0 cm3 .

Scientific Research Applications

These applications highlight BDAVBi’s versatility and potential impact across different scientific domains. Further research and development will uncover additional uses and optimize its performance in these areas. 🌟

Safety And Hazards

The safety data sheet for BDAVBi indicates that this substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Future Directions

BDAVBi has been used in the fabrication of multilayered polymeric Bragg structures, particularly one-dimensional photonic crystals . It has potential applications in integrated photonic devices and circuits . The strategies reported in the relevant papers can be generalized to other upconversion systems and offer a route to achieving higher performance solid-state TTA upconversion devices that are compatible with applications sensitive to solvent damage .

properties

IUPAC Name

N,N-diphenyl-4-[(E)-2-[4-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H40N2/c1-5-13-47(14-6-1)53(48-15-7-2-8-16-48)51-37-29-43(30-38-51)23-21-41-25-33-45(34-26-41)46-35-27-42(28-36-46)22-24-44-31-39-52(40-32-44)54(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-40H/b23-21+,24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRZWDWVBNDIW-MBALSZOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis[4-(diphenylamino)styryl]biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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